2-Amino-4-bromo-3,5-dichlorobenzoic acid
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Overview
Description
2-Amino-4-bromo-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H4BrCl2NO2. This compound is characterized by the presence of amino, bromo, and dichloro substituents on a benzoic acid core. It is utilized in various areas of chemical research, particularly in the synthesis of dyes, polymers, and other organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method involves the treatment of 3,5-dichlorobenzoic acid with bromine in the presence of a catalyst to introduce the bromo substituent. The amino group can be introduced through a subsequent reaction with ammonia or an amine derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of thionyl chloride and dimethylformamide (DMF) as solvents and reaction media is common in these industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3,5-dichlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group allows for facile reactions with electrophiles, making it a useful intermediate in creating amide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bromine, thionyl chloride, and various amines. Reaction conditions often involve the use of solvents such as DMF and temperatures ranging from room temperature to 60°C .
Major Products Formed
The major products formed from reactions involving this compound include various amide derivatives, which are useful intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
2-Amino-4-bromo-3,5-dichlorobenzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3,5-dichlorobenzoic acid involves its reactivity in electrophilic aromatic substitution reactions. The dichloro substitution pattern on the aromatic ring gives this compound distinct electronic properties, influencing its reactivity . The amino group allows for interactions with various molecular targets, potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dichlorobenzoic acid: This compound is similar in structure but lacks the bromo substituent, which may affect its reactivity and applications.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another related compound with similar substitution patterns, used in the synthesis of benzamide derivatives.
Uniqueness
2-Amino-4-bromo-3,5-dichlorobenzoic acid is unique due to the presence of both bromo and dichloro substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in various chemical syntheses and research applications .
Properties
Molecular Formula |
C7H4BrCl2NO2 |
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Molecular Weight |
284.92 g/mol |
IUPAC Name |
2-amino-4-bromo-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) |
InChI Key |
XPGPHSAKSREIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)N)C(=O)O |
Origin of Product |
United States |
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